molecular formula C9H13ClN2O2 B1519761 Ethyl 2-(aminomethyl)isonicotinate hydrochloride CAS No. 1189983-26-3

Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Cat. No. B1519761
CAS RN: 1189983-26-3
M. Wt: 216.66 g/mol
InChI Key: NFLGJKXXPOZBTC-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key is NFLGJKXXPOZBTC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a solid . It has a molecular weight of 216.67 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hydroxy Lamine Derivatives Synthesis

Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized and used in the production of new heterocyclic compounds. This research highlights its utility in creating novel chemical entities with potential applications in materials science and pharmaceuticals Yu. V. Markova, N. Ostroumova, V. I. Lebedeva, M. Shchukina, 1970.

Corrosion Inhibition

In the context of corrosion science, newly synthesized diamine derivatives were studied for their effectiveness in preventing mild steel corrosion in acidic environments. Although not directly mentioning Ethyl 2-(aminomethyl)isonicotinate hydrochloride, this research underscores the broader relevance of chemical derivatives in industrial applications L. Herrag, B. Hammouti, S. Elkadiri, A. Aouniti, C. Jama, H. Vezin, F. Bentiss, 2010.

Environmentally Friendly Chelating Agents

A review on biodegradable chelating agents for various applications pointed to the critical need for alternatives to traditional, non-biodegradable agents. While this compound was not specifically discussed, the emphasis on biodegradable compounds reflects the growing trend towards sustainable chemistry I. Pinto, Isabel F. F. Neto, H. Soares, 2014.

Analytical Chemistry Applications

Research into the rapid analysis of amino acid enantiomers via chiral-phase capillary gas chromatography highlights the role of chemical derivatives in improving analytical methodologies. This work showcases the versatility of chemical compounds in enhancing the separation and identification of critical biomolecules I. Abe, N. Fujimoto, Takako Nishiyama, K. Terada, T. Nakahara, 1996.

Multikilogram-Scale Synthesis

The development of a multikilogram-scale synthesis of AZD1283, involving Ethyl 6-chloro-5-cyano-2-methylnicotinate coupled with 4-piperidinecarboxylic acid, indicates the compound's significance in pharmaceutical manufacturing. This research demonstrates the application of this compound in large-scale synthesis processes S. Andersen, C. Aurell, F. Zetterberg, Martin Bollmark, R. Ehrl, P. Schuisky, A. Witt, 2013.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGJKXXPOZBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670489
Record name Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189983-26-3
Record name Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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